1,2,3-ベンゾトリアジン-4-チオール

説明

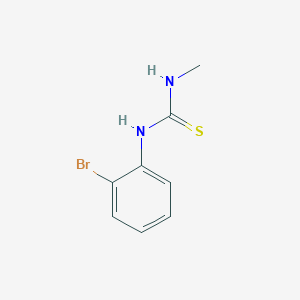

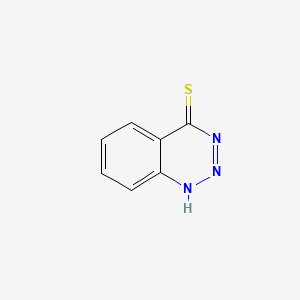

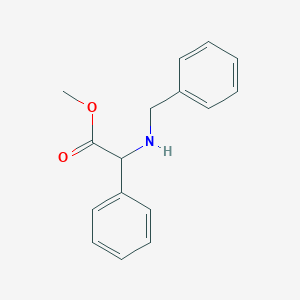

1,2,3-Benzotriazine-4-thiol is a useful research compound. Its molecular formula is C7H5N3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2,3-Benzotriazine-4-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3-Benzotriazine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Benzotriazine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

「1,2,3-ベンゾトリアジン-4-チオール」誘導体は、生物学的関連性で知られる1,2,3-トリアゾールとの構造的類似性により、医薬品化学における潜在的な用途が検討されています。 これらの化合物は、高い化学的安定性を示し、高濃度であっても酸性または塩基性の加水分解、酸化および還元条件に対して不活性であることが多くあります 。そのため、安定性のプロファイルを改善した新規医薬品の開発に適しています。

グリーンケミストリー

環境に優しい化学プロセスの追求において、「1,2,3-ベンゾトリアジン-4-チオール」はグリーンケミストリーの用途において役割を果たす可能性があります。 その誘導体は、マイクロ波、機械的混合、可視光、超音波などの非従来型源を使用して合成でき、グリーンケミストリーの原則に沿って廃棄物とエネルギー投入を最小限に抑えることができます .

超分子化学

「1,2,3-ベンゾトリアジン-4-チオール」のユニークな構造的特徴により、超分子化学で使用できます。 さまざまな金属や有機化合物と安定な錯体を形成する能力は、特定の機能を持つ新しい材料の開発につながる可能性があります .

有機合成

「1,2,3-ベンゾトリアジン-4-チオール」は、有機合成における汎用性の高いビルディングブロックです。 医薬品化学や材料科学など、さまざまな分野で潜在的な用途を持つ複雑な分子を構築するために使用できます .

生体結合

反応性チオール基を持つため、「1,2,3-ベンゾトリアジン-4-チオール」は生体結合戦略に役立ちます。 バイオセンサーや診断ツールの開発に不可欠な、生体分子を表面やその他の分子に付着させるために使用できます .

蛍光イメージング

「1,2,3-ベンゾトリアジン-4-チオール」の電子特性により、蛍光イメージングアプリケーションの候補となっています。 構造を修飾することにより、特定の波長で蛍光を発するように調整することができ、生物学研究や医療診断に役立ちます .

作用機序

Target of Action

The primary target of 1,2,3-Benzotriazine-4-thiol is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a functional protein found in almost all aerobic organisms . In the field of pesticides, HPPD is recognized as an important target for herbicides due to its unique biological function in plants .

Mode of Action

The compound interacts with its target, HPPD, by inhibiting its function . The Auto Core Fragment in silico Screening (ACFIS) server identified potential HPPD inhibitors with 1,2,3-benzotriazine-4-one through a pharmacophore-associated fragment virtual screening (PFVS) method . This led to the synthesis of a family of 1,2,3-benzotriazine-4-one derivatives .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine catabolism pathway, which is crucial for the synthesis of plastoquinones and tocopherols, essential molecules for the photosynthesis process in plants. The inhibition of HPPD leads to a deficiency in these molecules, causing bleaching and death in plants .

Result of Action

The result of the action of 1,2,3-Benzotriazine-4-thiol is the inhibition of HPPD, leading to the death of plants due to the disruption of essential biochemical pathways . This makes it a potential candidate for use as a herbicide.

生化学分析

Biochemical Properties

1,2,3-Benzotriazine-4-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as protein disulfide isomerase and ERp57, which are involved in the formation and rearrangement of disulfide bonds in proteins . These interactions are essential for the proper folding and functioning of many proteins. Additionally, 1,2,3-Benzotriazine-4-thiol can form complexes with metal ions, further influencing its biochemical properties and interactions.

Cellular Effects

The effects of 1,2,3-Benzotriazine-4-thiol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 1,2,3-Benzotriazine-4-thiol has demonstrated antiproliferative effects by inhibiting the growth of microvascular endothelial cells and various cancer cell lines . This compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function and viability.

Molecular Mechanism

At the molecular level, 1,2,3-Benzotriazine-4-thiol exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, its interaction with protein disulfide isomerase and ERp57 involves the formation of disulfide bonds, which are crucial for protein folding . Additionally, 1,2,3-Benzotriazine-4-thiol can inhibit or activate enzymes, leading to changes in cellular processes such as signal transduction and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Benzotriazine-4-thiol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to 1,2,3-Benzotriazine-4-thiol in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1,2,3-Benzotriazine-4-thiol vary with different dosages in animal models. At low doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,2,3-Benzotriazine-4-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The metabolic flux of 1,2,3-Benzotriazine-4-thiol can influence the levels of various metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,2,3-Benzotriazine-4-thiol is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to bind to metal ions also affects its distribution and bioavailability.

Subcellular Localization

The subcellular localization of 1,2,3-Benzotriazine-4-thiol is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with thiol isomerases such as protein disulfide isomerase and ERp57 . These interactions are essential for the proper folding and functioning of proteins. Additionally, post-translational modifications and targeting signals can direct 1,2,3-Benzotriazine-4-thiol to specific cellular compartments, influencing its biochemical properties and effects.

特性

IUPAC Name |

1H-1,2,3-benzotriazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHTXRQJQMFAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180007 | |

| Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-88-1 | |

| Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)